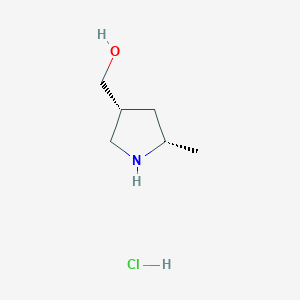
1-Methyl-1H-1,2,4-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic organic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-1H-1,2,4-triazole-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with ammonia or an amine under suitable conditions. Another method includes the microwave-assisted synthesis from esters and amines under neutral conditions, which offers a rapid and efficient route .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous due to its ability to significantly reduce reaction times and improve overall efficiency .
化学反応の分析
Types of Reactions
1-Methyl-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
1-Methyl-1H-1,2,4-triazole-5-carboxamide has numerous applications in scientific research:
作用機序
The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor, suppressing the overexpression of specific enzymes and thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to 1-methyl-1H-1,2,4-triazole-5-carboxamide include other triazole derivatives such as:
- 1H-1,2,4-triazole-3-carboxamide
- 1H-1,2,4-triazole-5-carboxylic acid
- 1H-1,2,4-triazole-3-carboxylic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and carboxamide group at the 5-position differentiate it from other triazole derivatives, making it a valuable compound for various applications .
特性
分子式 |
C4H6N4O |
|---|---|
分子量 |
126.12 g/mol |
IUPAC名 |
2-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C4H6N4O/c1-8-4(3(5)9)6-2-7-8/h2H,1H3,(H2,5,9) |
InChIキー |
JXYVTYXRKQCSPE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



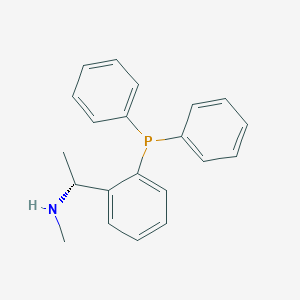
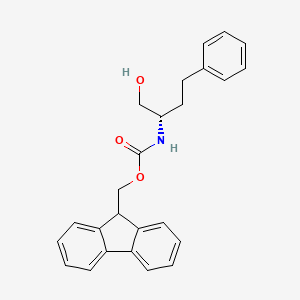
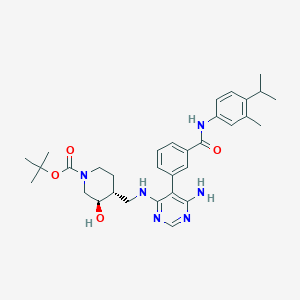



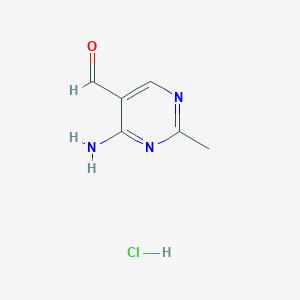

![(2R,3R,4S,5R)-2-(12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15222042.png)


